molecular formula C22H46O3 B096109 Steareth-2 CAS No. 16057-43-5

Steareth-2

Cat. No. B096109
CAS RN: 16057-43-5
M. Wt: 358.6 g/mol
InChI Key: ILCOCZBHMDEIAI-UHFFFAOYSA-N
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Description

Steareth-2 is a waxy compound primarily used as an emulsifier and surfactant in various cosmetic products . It helps water and oil-based ingredients stay together, forming an emulsion . It’s used in the formulation of personal cleanliness products, deodorants, suntan, fragrance, skin, eye, and hair products .


Synthesis Analysis

Steareth-2 is a polyethylene glycol ether of stearic acid . It’s prepared by reacting the chemical intermediate gas ethylene oxide with stearyl alcohol, forming an entirely new stable compound . The number that comes after (for instance, 2) indicates the average number of ethylene oxide units used in the preparation .


Molecular Structure Analysis

The molecular formula of Steareth-2 is C22H46O3 . It has an average mass of 358.599 Da and a monoisotopic mass of 358.344696 Da .


Chemical Reactions Analysis

Steareth-2 is prepared by reacting ethylene oxide with stearyl alcohol . The number in its name corresponds to the average number of units of ethylene oxide used in the reaction .


Physical And Chemical Properties Analysis

Steareth-2 is a soft solid with an HLB value of 4.9 . It’s a multifunctional ingredient used as a nonionic surfactant, wetting agent, solubilizer, conditioner, and coupling agent . It’s typically used at 0.5-5% .

Scientific Research Applications

  • Safety Assessment in Cosmetics : Steareth-2 is used as an emulsifier in cosmetics. It has been tested for toxicity and irritation. Studies found that Steareth-2 is nontoxic in acute oral toxicity tests on rats and is at most mildly irritating to rabbit eyes. It's also neither a primary irritant nor a sensitizer to human skin. This indicates its safety for use in cosmetic products (International Journal of Toxicology, 1988).

  • Role in Emulsion Stability : Research on macroscopically stable oil/water (O/W) emulsions examined the role of Steareth-2 in stabilizing these emulsions. Steareth emulsifiers form a well-organized network of small and monodispersed oil droplets, indicating its effectiveness in stabilizing emulsions (Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2019).

  • Behavior in Fragrance Evaporation : The phase behavior of Steareth-2 in systems involving geraniol, olive oil, and water was studied. This research provided essential information on the behavior of components like geraniol during evaporation, which is crucial for applications in fragrance and flavor industries (International Journal of Cosmetic Science, 1996).

  • Birefringent Emulsions : A study focused on birefringent emulsions stabilized with Steareth-2. It was found that the birefringence in these emulsions is due to the presence of solid crystals, not liquid-crystals. This research aids in understanding the structural properties of emulsions containing Steareth-2 (Latin American Journal of Pharmacy, 2008).

  • Rheological and Thermal Characterization : Steareth-2 was characterized in emulsion systems for its rheological and thermal properties. Findings showed typical non-Newtonian pseudo-plastic behavior and presence of a lamellar gel phase, crucial for formulating stable cosmetic and pharmaceutical products (Journal of Dispersion Science and Technology, 2012).

  • Effect in Toothpaste Formulations : In a clinical study, toothpastes containing Steareth-2 were found to generate significantly less transient soft tissue desquamation compared to those containing sodium lauryl sulphate (SLS). This suggests Steareth-2's potential as a gentler alternative in oral care products (Journal of Dentistry, 2019).

properties

IUPAC Name

2-(2-octadecoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCOCZBHMDEIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936344
Record name 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Steareth-2

CAS RN

16057-43-5
Record name 2-[2-(Octadecyloxy)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16057-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Steareth-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016057435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEARETH-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56DFE46J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
516
Citations
RC Pasquali, MP Taurozzi, N Sacco, C Bregni - Lat. Am. J. Pharm, 2008 - latamjpharm.org
… emulsifiers formed by 60% of Steareth-2 and 40% of Steareth-… used the same mixture of Steareth-2 and Steareth-21 used by … tested an emulsion containing 1.5% of Steareth-2 and 1.5% …
Number of citations: 9 www.latamjpharm.org
E Bárány, M Lindberg, M Lodén - International journal of pharmaceutics, 2000 - Elsevier
… Emulsifiers are potential irritants and in the present study the influence of stearic acid, glyceryl stearate, PEG-2, -9, -40, and -100 stearate, steareth-2, -10 and -21 on normal as well as …
Number of citations: 132 www.sciencedirect.com
CIRE Panel… - Journal of the …, 1988 - hero.epa.gov
… Steareth-2 and-10 were nontoxic to rats in acute oral toxicity studies. In subchronic testing, steareth-20 was nontoxic to rabbits when administered dermally at concentrations of 4 …
Number of citations: 4 hero.epa.gov
FA Andersen - International Journal of Toxicology, 1999 - journals.sagepub.com
… Steareth-2 and -10 were at most mild irritants to rabbit skin when tested in formulation and at concentrations of up to 60% in water. Steareth-20 was a mild dermal irritant to rabbits in a …
Number of citations: 3 journals.sagepub.com
BR Park, SM Lee, J Choi, SB Lee - Applied Chemistry for …, 2018 - journal.ksiec.or.kr
In this study, the stability of O/W cosmetic facial cream emulsions according to HLB values was evaluated by mixing nonionic surfactants, such as Brij 78&72 and Brij 98&92. Brij 78&72 (…
Number of citations: 2 journal.ksiec.or.kr
J Kurihara, M Uchida, T Yamaki, T Hatanaka… - Journal of …, 2020 - jstage.jst.go.jp
… pDNA/PLO/steareth-2 niosome ternary complexes possessed the … pDNA/PLO/steareth-2 niosome ternary complexes showed … Furthermore, we pointed out that the pDNA/PLO/steareth-2 …
Number of citations: 1 www.jstage.jst.go.jp
D Terescenco, N Hucher, G Savary, C Picard - Colloids and Surfaces A …, 2019 - Elsevier
… as thermal analysis, showed the Steareth-2/21 capacities to … by the high presence of the Steareth-2/21 molecules (St10) are … will break down, while the Steareth-2/21 containing ones will …
Number of citations: 8 www.sciencedirect.com
ODH dos Santos, JV Miotto, JM de Morais… - Journal of dispersion …, 2005 - Taylor & Francis
… The lipophilic surfactants were Ceteth‐2 and Steareth‐2 and the hydrophilic surfactants were Steareth‐20, Ceteareth‐20, Ceteareth‐5, and Ceteth‐10. To identify the liquid crystalline …
Number of citations: 66 www.tandfonline.com
L Montenegro, C Carbone, D Paolino… - … journal of cosmetic …, 2008 - search.ebscohost.com
Synopsis The effects of different emulsifiers on the in vitro permeation through human skin of two sunscreen agents [octylmethoxycinnamate (OMC) and butylmethoxydibenzoylmethane …
Number of citations: 33 search.ebscohost.com
GG Morais, ODH Santos, WP Oliveira… - Journal of Dispersion …, 2008 - Taylor & Francis
… Liquid crystals were attained when used the surfactant mixture Ceteareth‐5 and Steareth‐2 and identified as lamellar. The emulsions showed pseudoplastic behavior and tixotropy. The …
Number of citations: 24 www.tandfonline.com

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